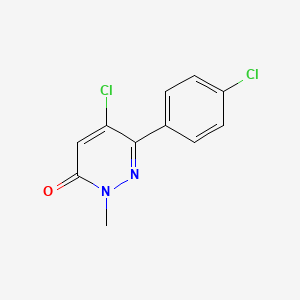

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one

描述

属性

IUPAC Name |

5-chloro-6-(4-chlorophenyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNKRULWWGCYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426289 | |

| Record name | 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-02-9 | |

| Record name | 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis Overview

The synthesis of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one typically involves:

- Preparation of a chlorinated phenyl-substituted pyridazinone core.

- Introduction of the methyl group at the 2-position of the pyridazinone ring.

- Control of reaction conditions such as solvent, temperature, and time to optimize yield and purity.

Preparation of the Pyridazinone Core

A common synthetic route starts with the preparation of a chlorophenyl-substituted pyridazin-3(2H)-one intermediate, which is subsequently methylated.

Key method based on Friedel-Crafts and hydrazine reaction:

- Starting materials: Mucochloric acid and 4-chlorobenzene (or related chlorophenyl derivatives).

- Step 1: Friedel-Crafts acylation of mucochloric acid with 4-chlorobenzene in the presence of aluminum chloride (AlCl3) yields 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one.

- Step 2: Reaction of this furanone with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80 °C for approximately 40 minutes converts it into 5-chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one with yields reported around 60-70%.

Reaction conditions and yield optimization:

| Parameter | Details | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF | Best solvent for hydrazine step |

| Temperature | 80 °C | Optimal for cyclization |

| Reaction time | 40 minutes | Sufficient for completion |

| Yield | 60-68% | Dependent on solvent and time |

This method aligns with protocols used for similar pyridazinone derivatives and provides a reliable intermediate for further functionalization.

Introduction of the 2-Methyl Group

The methyl substitution at the 2-position of the pyridazinone ring is typically achieved by alkylation reactions:

- Treatment of the 5-chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one with methyl halides (e.g., chloromethyl or bromomethyl derivatives) in the presence of bases such as potassium carbonate.

- Solvents such as acetone, acetonitrile, or DMF are used, with acetone often providing the best yields.

- Bromomethyl reagents generally give faster and higher yields than chloromethyl counterparts.

- The reaction is usually conducted at room temperature, monitored by thin-layer chromatography (TLC).

Typical reaction conditions for N-alkylation:

| Reagent | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halomethyl derivative (XCH2R) | K2CO3 (anhydrous) | Acetone | Room temp | 68-72 | Bromide > Chloride in yield |

| Reaction time | 2-4 hours | Monitored by TLC |

This alkylation step is crucial for introducing the methyl group at the 2-position, yielding the target compound this compound.

Alternative Synthetic Approaches

Other reported methods involve:

One-step chloromethylation: Reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with paraformaldehyde and thionyl chloride in benzene to produce 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one in about 73% yield. This intermediate can then be converted to the methyl derivative by substitution reactions.

Phase-transfer catalysis: In related pyridazinone derivatives, phase-transfer catalysts such as benzyltributylammonium bromide (BTBA) facilitate alkylation reactions under mild conditions, improving yields and simplifying purification.

Base-mediated substitution: Using triethylamine as a base in organic solvents such as isopropanol at low temperatures (-20 °C to 40 °C) to substitute halogens on the pyridazinone ring with thiol or alkyl groups, demonstrating the versatility of base-mediated nucleophilic substitution in pyridazinone chemistry.

Summary Table of Preparation Methods

| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts acylation | Mucochloric acid + 4-chlorobenzene | AlCl3, benzene, room temp, 3 h | ~60 | Produces dichlorofuranone intermediate |

| Cyclization with hydrazine | 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one | Hydrazine hydrate, DMF, 80 °C, 40 min | 60-68 | Forms 5-chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one |

| N-Alkylation (methylation) | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | Methyl halide, K2CO3, acetone, room temp, 2-4 h | 68-72 | Introduces 2-methyl group |

| One-step chloromethylation | 5-Chloro-6-phenylpyridazin-3(2H)-one | Paraformaldehyde, thionyl chloride, benzene | 73 | Alternative intermediate for methylation |

| Base-mediated substitution | 4,5-Dichloro-2-phenylpyridazin-3(2H)-one | Triethylamine, isopropanol, -20 to 40 °C | ~59 | For related pyridazinone derivatives |

Research Findings and Optimization Notes

- Solvent choice is critical: DMF and acetone are preferred solvents for hydrazine cyclization and alkylation steps, respectively.

- Temperature control affects yield and purity: 80 °C for hydrazine reaction, room temperature for alkylation, and low temperatures for base-mediated substitutions.

- Reaction time optimization leads to improved yields: 40 minutes for cyclization, 2-4 hours for alkylation.

- Base selection: Potassium carbonate and triethylamine are effective bases for substitution reactions.

- Halide reactivity: Bromides generally give better yields and faster reactions than chlorides in alkylation steps.

- Purification: Recrystallization from solvents such as dioxane or acetone is commonly used to obtain pure final products.

化学反应分析

Types of Reactions

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyridazinone oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridazinones with various functional groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. Specifically, 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This compound's ability to modulate these pathways could lead to effective cancer therapies .

Agrochemical Applications

Pesticide Development

The compound is also being investigated for its potential use in agrochemicals. Its structural properties suggest that it may act as an effective pesticide or herbicide. Preliminary studies indicate that derivatives of pyridazines can disrupt metabolic processes in pests, providing a basis for developing new agricultural chemicals .

Environmental Impact Studies

Research into the environmental impact of such compounds is crucial. Studies are ongoing to assess the degradation pathways and toxicity levels of this compound in various ecosystems, ensuring that any agricultural application is sustainable and environmentally friendly .

Biochemical Research

Protein Interaction Studies

In biochemical research, this compound is utilized to study interactions with specific proteins involved in cellular signaling and metabolism. It serves as a tool to elucidate the roles of these proteins in disease mechanisms, particularly in cancer and metabolic disorders .

Development of Assays

this compound is being integrated into assay systems designed to screen for novel drug candidates. Its ability to selectively bind to target proteins makes it valuable in high-throughput screening processes used in drug discovery .

Data Tables

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Properties | Medicinal Chemistry | Induces apoptosis in cancer cell lines |

| Pesticidal Activity | Agrochemicals | Effective against common agricultural pests |

| Protein Interaction | Biochemical Research | Useful in studying protein signaling pathways |

作用机制

The mechanism of action of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

相似化合物的比较

5-Chloro-6-phenyl-2-methylpyridazin-3(2H)-one

- Structure : Phenyl group at position 6 (instead of 4-chlorophenyl).

- Reactivity : Reacts with HI to form 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one via nucleophilic substitution, followed by hydrodeiodination to yield 2-methyl-6-phenylpyridazin-3(2H)-one .

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with methyl halides .

5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one

- Structure : 2,4-Dichlorophenyl group at position 4.

- Reactivity : Treatment with HI at 150°C results in 6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one (52% yield), indicating resistance to dehalogenation of the aromatic ring .

- Applications: Used as a precursor for studying tert-amino effects in cyclization reactions .

Core Structure Modifications

4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one

- Structure: Dihydropyridazinone core with a benzylidene group at position 3.

- Synthesis: Prepared via condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol .

- Key Difference: Reduced aromaticity (4,5-dihydro structure) lowers stability compared to fully aromatic pyridazinones.

5-Chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one

- Structure : Additional iodine at position 4.

- Reactivity : Intermediate in the hydrodeiodination of 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one .

Comparative Data Table

Key Research Findings

Reactivity with Halides :

- The target compound undergoes nucleophilic substitution at position 5 when treated with HI, similar to its phenyl analog. However, the 4-chlorophenyl group remains inert under these conditions .

- In contrast, 4,5-dichloro-6-phenyl derivatives exhibit sequential substitution and hydrodeiodination, highlighting the influence of adjacent substituents .

Synthetic Flexibility: Alkylation at position 2 (e.g., methyl group) is a common strategy to modulate steric and electronic properties . Dihydropyridazinones (e.g., 4-benzylidene derivatives) are synthesized via acid-catalyzed condensations, offering routes to fused-ring systems .

生物活性

5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one, with the CAS number 849021-02-9, is a synthetic compound belonging to the pyridazine class. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.

The compound exhibits the following chemical characteristics:

- Molecular Weight : 255.10 g/mol

- Structural Formula :

- SMILES: CN1C(=O)C=C(C(=N1)C2=CC=C(C=C2)Cl)Cl

- InChI: InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

1. Antimicrobial Activity

- Preliminary studies suggest that compounds in the pyridazine class can exhibit antimicrobial properties. This compound's structure may contribute to its efficacy against various pathogens.

2. Anticancer Potential

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation in specific cancer types, indicating potential as a chemotherapeutic agent.

3. Neuropharmacological Effects

- There is emerging evidence suggesting neuroprotective properties, possibly through modulation of neurotransmitter systems. This could position the compound as a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound showed significant cytotoxicity against breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a lead compound for further development in oncology.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest (G2/M phase) |

常见问题

Q. Table 1: Key Synthetic Parameters for Pyridazinone Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Base | Ethanolic NaOEt | |

| Reaction Temperature | Room temperature | |

| Purification Method | Recrystallization (90% ethanol) |

Q. Table 2: Computational Tools for Reaction Design

| Tool/Software | Application | Reference |

|---|---|---|

| Quantum Chemical Calculations (DFT) | Transition state analysis | |

| Molecular Operating Environment (MOE) | Docking studies | |

| ICReDD Framework | Reaction path prediction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。